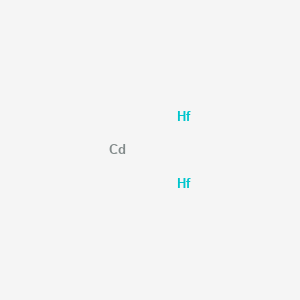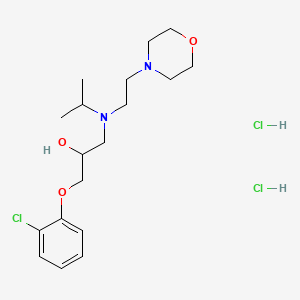
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a chlorophenoxy group, an isopropyl group, and a morpholinoethyl group, making it a unique molecule with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Group: This step may involve the reaction of o-chlorophenol with an appropriate halogenating agent.
Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides.
Attachment of the Morpholinoethyl Group: This step may involve the reaction of morpholine with an appropriate ethylating agent.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride may have various scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential pharmacological effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or chemical products.
Wirkmechanismus
The mechanism of action of 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride may involve interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(o-Chlorophenoxy)-3-(isopropylamino)-2-propanol: Lacks the morpholinoethyl group.
1-(o-Chlorophenoxy)-3-(morpholinoethyl)amino)-2-propanol: Lacks the isopropyl group.
Uniqueness
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to the presence of both the isopropyl and morpholinoethyl groups, which may confer distinct pharmacological properties and chemical reactivity.
Eigenschaften
CAS-Nummer |
22820-20-8 |
|---|---|
Molekularformel |
C18H31Cl3N2O3 |
Molekulargewicht |
429.8 g/mol |
IUPAC-Name |
1-(2-chlorophenoxy)-3-[2-morpholin-4-ylethyl(propan-2-yl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H29ClN2O3.2ClH/c1-15(2)21(8-7-20-9-11-23-12-10-20)13-16(22)14-24-18-6-4-3-5-17(18)19;;/h3-6,15-16,22H,7-14H2,1-2H3;2*1H |
InChI-Schlüssel |
WHVIHWGLODDJMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




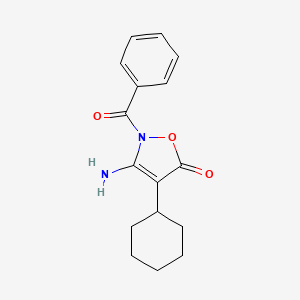
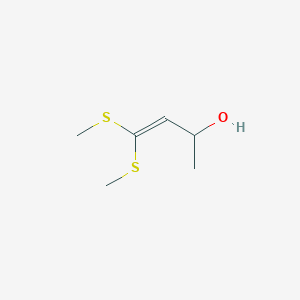




![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
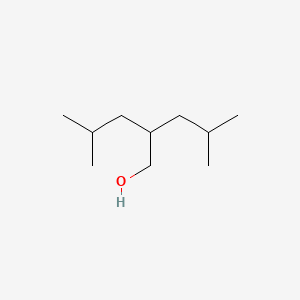
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
